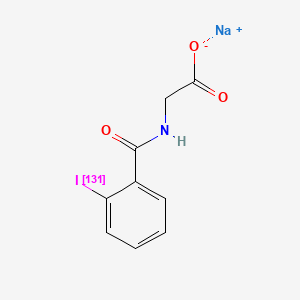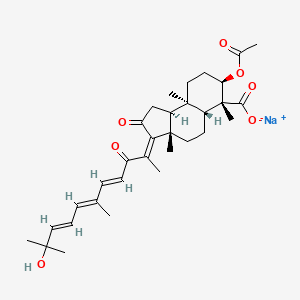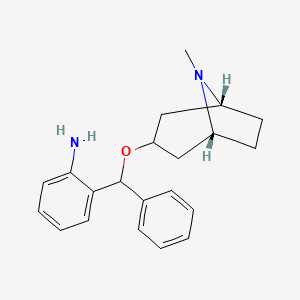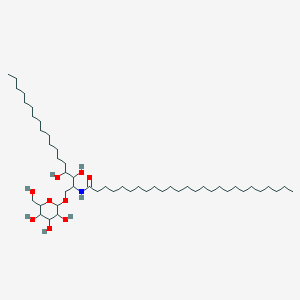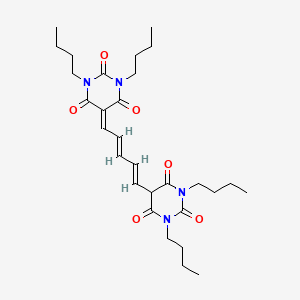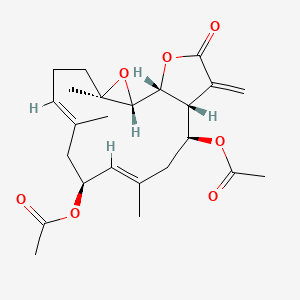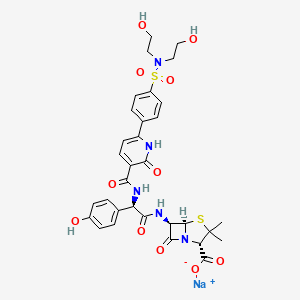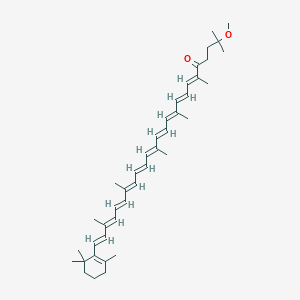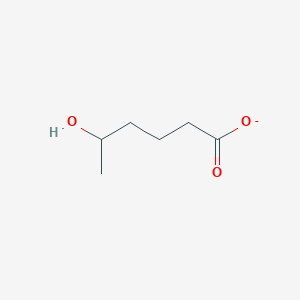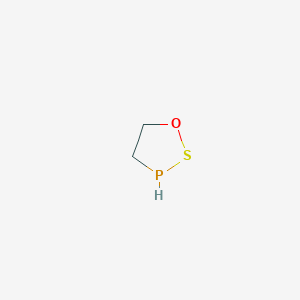
Jaspamide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaspamide D is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.
Applications De Recherche Scientifique
Anticancer and Cytotoxic Activities
Jaspamide, also known as jasplakinolide, is a cyclodepsipeptide with notable applications in scientific research, particularly in the study of cancer and cellular behaviors. A key area of interest is its potent antiproliferative and cytotoxic effects on cancer cells. Studies have demonstrated that jaspamide and its derivatives, including Jaspamide D, can induce apoptosis (programmed cell death) in various cancer cell lines, highlighting their potential as antitumor agents. For instance, jaspamide has been shown to induce apoptosis and expression of CD10/neutral endopeptidase in HL-60 human promyelocytic leukemia cells, suggesting a mechanism involving the induction of cell death through the de novo synthesis of CD10 on the cell surface (Cioca & Kitano, 2002). Furthermore, it has been reported to induce polyploidization in HL-60 cells, which is a state of increased DNA content and multinucleation, further inhibiting cell proliferation (Nakazawa et al., 2001).
Mechanism of Action
The mechanism of action of Jaspamide D, like other jaspamide derivatives, involves disrupting the actin cytoskeleton, an essential component for cell structure and motility. This disruption leads to potent cytotoxic activities, as demonstrated in studies where jaspamide derivatives caused microfilament disruption. This activity is crucial for understanding how these compounds affect cellular processes and could provide insights into developing novel therapeutic strategies for cancer treatment (Gala et al., 2007). Additionally, these compounds have been explored for their ability to interact with tubulin, a protein that is fundamental in cell division, which further underscores their potential in cancer research and therapy (Chevallier et al., 2003).
Structural Studies and Derivatives
Research into the structure and synthesis of jaspamide derivatives, including Jaspamide D, has provided valuable information on their bioactivity and potential therapeutic applications. Structural elucidation and synthesis efforts aim to understand the relationship between the chemical structure of these compounds and their biological activity. This knowledge is instrumental in designing nonpeptide mimetics and simplified analogues that retain the biological profile of jaspamide, potentially leading to the development of new anticancer agents with improved efficacy and safety profiles (Kahn et al., 2009).
Propriétés
Nom du produit |
Jaspamide D |
|---|---|
Formule moléculaire |
C37H47BrN4O6 |
Poids moléculaire |
723.7 g/mol |
Nom IUPAC |
(4R,7R,10R,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-ethyl-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C37H47BrN4O6/c1-7-29-37(47)42(6)32(19-28-27-10-8-9-11-30(27)39-34(28)38)36(46)41-31(25-12-14-26(43)15-13-25)20-33(44)48-24(5)18-22(3)16-21(2)17-23(4)35(45)40-29/h8-16,22-24,29,31-32,39,43H,7,17-20H2,1-6H3,(H,40,45)(H,41,46)/b21-16+/t22-,23-,24-,29+,31+,32+/m0/s1 |
Clé InChI |
WZBSTYSFQCNXMX-MABIMZPOSA-N |
SMILES isomérique |
CC[C@@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O[C@H](C[C@H](/C=C(/C[C@@H](C(=O)N1)C)\C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
SMILES canonique |
CCC1C(=O)N(C(C(=O)NC(CC(=O)OC(CC(C=C(CC(C(=O)N1)C)C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




